molecular formula C17H23NO3 B2603805 2-Ethoxy-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone CAS No. 1421445-25-1

2-Ethoxy-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone

货号: B2603805
CAS 编号: 1421445-25-1
分子量: 289.375
InChI 键: KIYRJHMHHFCHRV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Ethoxy-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone is a spirocyclic compound featuring a chroman ring fused to a piperidine moiety, with an ethoxy-substituted ethanone group at position 1'. Its synthesis typically involves base-catalyzed spirocyclization of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone, followed by Boc deprotection and functionalization ().

属性

IUPAC Name

2-ethoxy-1-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-20-13-16(19)18-11-9-17(10-12-18)8-7-14-5-3-4-6-15(14)21-17/h3-6H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYRJHMHHFCHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC2(CCC3=CC=CC=C3O2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone typically involves a multi-step process. One common method includes the condensation of chromanone derivatives with piperidine under specific conditions that promote cyclization and spiro formation. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the final product .

化学反应分析

Types of Reactions

2-Ethoxy-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

科学研究应用

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological systems and potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

作用机制

The mechanism by which 2-Ethoxy-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone exerts its effects is complex and involves multiple pathways. It is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context .

相似化合物的比较

Structural Analogs and Substituent Effects

The biological activity of spiro[chroman-2,4'-piperidin] derivatives is highly dependent on substituents. Key analogs and their properties are summarized below:

Table 1: Structural Comparison of Spiro[chroman-2,4'-piperidin] Derivatives
Compound Name Substituents/Linkers Key Features Biological Activity (IC₅₀ or Notes) Reference
2-Ethoxy-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone Ethoxy group at ethanone Electron-donating substituent Limited direct data; inferred from analogs
Compound 16 (Abdelatef et al., 2018) Sulfonyl bridge Electron-withdrawing linker 0.31–5.62 μM (anticancer)
2-(4-Chlorophenyl)-1-spiro[benzodioxole-2,4'-piperidine]-1'-yl-ethanone Chlorophenyl, benzodioxole core Lipophilic substituent, altered ring system Antibacterial potential (inferred)
6-Bromospiro[chroman-2,4'-piperidin]-4-one Bromo at chroman C6 Halogenated substituent Enhanced reactivity (anticancer)
1’-(1-(4-Chlorobenzyl)-1H-pyrrole-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one Pyrrole-2-carbonyl group Acylated linker Antibacterial activity
Compound 15 (Abdelatef et al., 2018) Trimethoxyphenyl group Bulky, electron-rich substituent Weak activity (IC₅₀: 18.77–47.05 μM)

生物活性

2-Ethoxy-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone is a spiro compound characterized by its unique structure that combines chroman and piperidine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₉NO₂, with a molecular weight of approximately 233.31 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Chemical StructureChemical Structure
Molecular Weight233.31 g/mol
Functional GroupsEthoxy, spiro linkage, piperidine

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in biochemical pathways, which may result in therapeutic effects against various diseases.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, spiro compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The potential of this compound in this area warrants further investigation.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Similar piperidine derivatives have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymatic processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is beneficial:

CompoundBiological ActivityNotes
Spiro[chromane-2,4’-piperidine]-4(3H)-oneAnticancerSimilar spiro structure
Spiro[chroman-2,4’-piperidin]-4-one derivativesCytotoxic, anti-tubercularEvaluated for pharmacological properties

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of spiro compounds similar to this compound. For instance:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the synthesis of various spiro compounds and their effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cells.
  • Antimicrobial Evaluation : Another investigation reported in Pharmaceutical Biology assessed the antimicrobial properties of piperidine derivatives against Gram-positive and Gram-negative bacteria. The results showed promising activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

常见问题

Basic Research Questions

Q. What synthetic strategies are employed to synthesize 2-Ethoxy-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone derivatives?

  • Methodology : Derivatives are synthesized via fragment-based drug design, incorporating moieties like trimethoxyphenyl or adamantyl through sulfonyl or acyl linkers. Key steps include:

  • Condensation of spiro[chroman-2,4'-piperidin]-4-one with acid chlorides or sulfonyl chlorides under triethylamine catalysis .
  • Use of tert-butyl 4-oxopiperidine-1-carboxylate as a precursor, followed by deprotection with trifluoroacetic acid .
  • Purification via flash chromatography or ethanol recrystallization .

Q. How is cytotoxicity evaluated for spirochromanone derivatives in preclinical studies?

  • Methodology : Cytotoxicity is assessed using the MTT assay against cancer cell lines (e.g., MCF-7, A2780, HT-29):

  • Cells are treated with compounds for 48–72 hours, followed by MTT reagent addition and spectrophotometric measurement of formazan crystals .
  • IC50 values are calculated to compare potency. For example, compound 16 (sulfonyl-linked) showed IC50 = 0.31–5.62 μM, while 15 (trimethoxyphenyl) had IC50 = 18.77–47.05 μM .

Q. What characterization techniques are used to confirm the structure of synthesized derivatives?

  • Methodology :

  • 1H NMR : Chemical shifts for protons on chroman, piperidin, and substituents (e.g., δ = 1.41–3.48 ppm for piperidin protons) .
  • Mass spectrometry : Molecular ion peaks and elemental analysis (C, H, N) validate purity .
  • Melting point determination : E.g., compound 16 melts at 271–272°C .

Advanced Research Questions

Q. How do structural modifications influence anticancer activity in spirochromanone derivatives?

  • Key Findings :

  • Sulfonyl linkers (e.g., compound 16 ) enhance activity due to improved solubility and tubulin-binding affinity .

  • Trimethoxyphenyl groups (e.g., compound 15 ) reduce potency, likely due to steric hindrance or poor target engagement .

  • Adamantyl moieties increase lipophilicity and stabilize interactions with hydrophobic enzyme pockets .

    • Experimental Design : Compare IC50 values and apoptosis induction across derivatives (Table 1) .

    Table 1 : Activity of Selected Derivatives

    CompoundSubstituentIC50 (μM, MCF-7)Apoptosis Induction (Fold Increase)
    16 Sulfonyl bridge0.31–5.62>3× (Annexin V assay)
    15 Trimethoxyphenyl18.77–47.05Minimal

Q. What mechanisms underlie apoptosis induction by active derivatives?

  • Methodology :

  • Annexin V/PI staining : Compound 16 increased early apoptosis by >3× in MCF-7 cells after 24 hours .
  • Cell cycle analysis : 16 caused G2/M arrest (indicative of mitotic disruption) and elevated sub-G1 populations (apoptotic cells) .
  • Target validation : Molecular docking studies suggest tubulin or BRCA2 inhibition as potential mechanisms .

Q. How can researchers address discrepancies in IC50 values across structurally similar derivatives?

  • Analytical Approach :

  • Perform structure-activity relationship (SAR) studies to identify critical functional groups (e.g., sulfonyl vs. acyl linkers) .
  • Use molecular dynamics simulations to assess binding stability with targets like tubulin or thioredoxin reductase .
  • Validate findings with orthogonal assays (e.g., Western blotting for caspase-3 activation) .

Q. What are the challenges in transitioning from in vitro to in vivo studies for these compounds?

  • Methodology :

  • Pharmacokinetic profiling : Assess solubility, metabolic stability, and plasma protein binding .
  • Toxicity screening : Evaluate hepatotoxicity and cardiotoxicity in rodent models.
  • Formulation optimization : Use liposomal encapsulation or PEGylation to improve bioavailability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。